Albendazole sulfoxide, also known as ricobendazole, is the primary active metabolite of the anthelmintic drug albendazole. [, , , , ] As a benzimidazole carbamate derivative, albendazole sulfoxide plays a crucial role in scientific research, particularly in parasitology and veterinary medicine, due to its potent antiparasitic activity against a wide range of parasites, including nematodes, cestodes, trematodes, and protozoa. [, , , , , , ] Its significance lies in its contribution to understanding the metabolic pathways of benzimidazole anthelmintics, developing more effective antiparasitic treatments, and investigating parasite resistance mechanisms. [, , , , , , , , ]
Albendazole oxide is classified under the category of benzimidazoles, which are known for their anthelmintic properties. It is synthesized from albendazole through oxidative processes primarily mediated by liver enzymes. This compound is particularly relevant in pharmacokinetics studies, as it contributes to the understanding of the drug's efficacy and safety profile in clinical applications.
The synthesis of albendazole oxide can be achieved through various oxidative methods. One prominent method involves the use of liver microsomes, which contain cytochrome P450 enzymes that facilitate the oxidation of albendazole.
Albendazole oxide has a molecular formula of C_12H_15N_3O_3S. Its structure features a benzimidazole ring system with various functional groups that are crucial for its biological activity:
The structural representation can be summarized as follows:
Albendazole oxide undergoes various chemical transformations, primarily through oxidation-reduction reactions:
The mechanism by which albendazole oxide exerts its effects is closely related to its parent compound, albendazole:
Albendazole oxide exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Albendazole oxide serves several important roles in scientific research:
The benzimidazole class emerged from industrial screening programs in the 1960s, with ABZ (introduced 1972) rapidly becoming a cornerstone for treating cestode and nematode infections. Early pharmacokinetic studies revealed that ABZ undergoes extensive first-pass metabolism to ABZSO, which exhibits 40-fold greater plasma concentrations than the parent compound [3] [10]. This metabolic activation positioned ABZSO as the primary therapeutic agent, explaining ABZ’s clinical efficacy despite its poor aqueous solubility (0.2 μg/mL in water). Regulatory approvals for ABZ in cystic hydatid disease (1982) and neurocysticercosis (1990) implicitly validated ABZSO’s clinical significance, as these indications rely on sustained systemic exposure to the active metabolite [3].
The unique amphoteric nature of ABZSO—with pKa values of 9.79 (basic) and 0.20 (acidic)—governs its distribution and enables central nervous system penetration, critical for treating neurocysticercosis [10]. Unlike ABZ, which is 89-92% plasma protein-bound, ABZSO shows moderate binding (62-67%), primarily to albumin and α1-glycoprotein, facilitating broader tissue distribution [10]. These properties cemented ABZSO’s role as the indispensable effector molecule within benzimidazole therapeutics.
Contemporary research emphasizes ABZSO as the linchpin connecting ABZ metabolism to clinical outcomes. In alveolar echinococcosis, long-term ABZ therapy (3 months–11 years) generates ABZSO concentrations that inhibit metacestode development in 88% of incompletely resected patients and 60% of unresectable cases [1]. The metabolite’s efficacy correlates with exposure time rather than dose intensity, evidenced by tumor development suppression despite undetectable serum ABZ in extended regimens [1].
Table 1: Clinical and Environmental Efficacy of Albendazole Oxide (ABZSO) Across Studies
Study System | ABZSO Exposure | Efficacy Outcome | Key Mechanistic Insight |
---|---|---|---|
Human alveolar echinococcosis [1] | Long-term (3 mo–11 yr) | 88% inhibition in R1+R2 resection group | Sustained exposure inhibits parasitic tumor development |
Haemonchus contortus-infected sheep [4] | Environmental circulation via fodder | Induced CYP/UGT expression | Increased ABZSO→ABZSO₂ detoxification |
Protoscolices in vitro [7] | Nanoencapsulated (193nm) + mebendazole | 99% mortality at 120 min | Enhanced solubility and combinatorial synergy |
Soil systems [9] | Kd=43–98 L/kg in sediments | Moderate environmental persistence | Sorption governed by organic matter and pH |
ABZSO also underpins emerging resistance concerns. Parasitic nematodes like Haemonchus contortus pre-exposed to sublethal ABZSO via environmental circulation (contaminated fodder) exhibit 5.3-fold increased expression of UDP-glycosyltransferases (UGTs) and cytochrome P450 enzymes (CYPs), accelerating ABZSO detoxification to albendazole sulfone (ABZSO₂) and glycosylated metabolites [4]. This metabolic shield reduces clinical efficacy and complicates mass drug administration programs.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7